molecular formula C12H15BrO2 B3315060 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene CAS No. 951891-19-3

2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene

Cat. No.: B3315060
CAS No.: 951891-19-3
M. Wt: 271.15 g/mol
InChI Key: RUUJVFAMPFLIFT-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene is an organic compound belonging to the class of phenethylamines It is structurally characterized by a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a butene chain

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.

Mode of Action

This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the transmission of serotonin signals, which can alter mood and perception.

Pharmacokinetics

It is known that the onset of action when taken orally is between20-40 minutes . The elimination half-life is approximately 2.48 ± 3.20 hours , indicating that the compound is relatively quickly metabolized and removed from the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin transmission. By acting as a partial agonist at certain serotonin receptors, it can alter the normal signaling processes of these receptors. This can lead to changes in mood and perception, and in some cases, it may produce hallucinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene typically involves the bromination of 2,5-dimethoxyphenyl-1-butene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product, which is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed under appropriate conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene is unique due to its specific substitution pattern and the presence of a butene chain, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications and studies in various scientific fields.

Properties

IUPAC Name

2-(3-bromobut-3-enyl)-1,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUJVFAMPFLIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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